molecular formula C17H12BrNO5S B280690 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid

4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid

Cat. No. B280690
M. Wt: 422.3 g/mol
InChI Key: HVTBTVKHGMJDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid, also known as BON, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to possess potent anti-inflammatory and anti-tumor properties.

Mechanism of Action

4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of several key enzymes and pathways. It has been shown to inhibit the activity of COX-2, an enzyme that is responsible for the production of prostaglandins, which are potent mediators of inflammation. 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid also inhibits the activity of iNOS, an enzyme that produces nitric oxide, which is involved in the inflammatory response. Additionally, 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid inhibits the activity of the proteasome, a cellular complex that is involved in the degradation of proteins.
Biochemical and Physiological Effects
4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid has been shown to possess potent anti-inflammatory and anti-tumor effects in vitro and in vivo. It has been shown to reduce the production of several pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid has several advantages for lab experiments. It is a potent inhibitor of several key enzymes and pathways that are involved in inflammation and cancer, making it a useful tool for studying these processes. 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid is also relatively easy to synthesize and has a high yield. However, 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid has some limitations for lab experiments. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid. One area of research is the development of 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid analogs that have improved potency and selectivity for specific enzymes and pathways. Another area of research is the study of the long-term effects of 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid on inflammation and cancer. Additionally, 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid could be used in combination with other drugs to enhance its anti-inflammatory and anti-tumor effects. Finally, the use of 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid in clinical trials for the treatment of inflammatory diseases and cancer should be explored.

Synthesis Methods

The synthesis of 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid involves the reaction of 3-bromo-4-hydroxy-1-naphthylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with sodium hydroxide to form the final product, 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid has been extensively studied for its anti-inflammatory and anti-tumor properties. It has been shown to inhibit the activity of several enzymes that are involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 4-{[(3-Bromo-4-hydroxy-1-naphthyl)amino]sulfonyl}benzoic acid has also been shown to induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex that is responsible for degrading damaged or misfolded proteins.

properties

Molecular Formula

C17H12BrNO5S

Molecular Weight

422.3 g/mol

IUPAC Name

4-[(3-bromo-4-hydroxynaphthalen-1-yl)sulfamoyl]benzoic acid

InChI

InChI=1S/C17H12BrNO5S/c18-14-9-15(12-3-1-2-4-13(12)16(14)20)19-25(23,24)11-7-5-10(6-8-11)17(21)22/h1-9,19-20H,(H,21,22)

InChI Key

HVTBTVKHGMJDAU-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)Br)NS(=O)(=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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